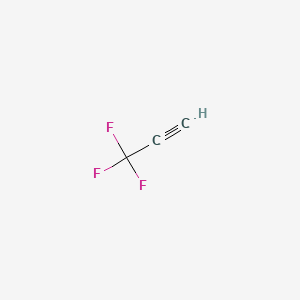








|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][N+:14]2=[N:17]O[C:19]([O-])=[C:13]2[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC(N1CCNC(C(O)=O)C1)=O)C1C=CC=CC=1.[F:40][C:41]([F:45])([F:44])[C:42]#C>CC1C=CC=CC=1C>[F:40][C:41]([F:45])([F:44])[C:42]1[CH:19]=[C:13]2[CH2:12][N:11]([C:9]([O:8][CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[O:10])[CH2:16][CH2:15][N:14]2[N:17]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC=2[N+](CC1)=NOC2[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(NCC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C#C)(F)F
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC=CC1C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the bomb was heated to 270° C. for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
to provide C60 as white crystals
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NN2C(CN(CC2)C(=O)OCC2=CC=CC=C2)=C1)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 61% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |